N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
N-{[4-(Methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a heterocyclic compound featuring a 1,3,4-oxadiazole core linked to a thiophene moiety and a methylsulfanyl-substituted benzyl acetamide group. This structure combines electron-rich aromatic systems (thiophene and oxadiazole) with a sulfanyl group, which may enhance bioactivity and metabolic stability. Its synthesis typically involves condensation reactions of hydrazides with appropriate carbonyl derivatives, followed by functionalization of the acetamide side chain .
Properties
IUPAC Name |
N-[(4-methylsulfanylphenyl)methyl]-2-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S2/c1-22-12-6-4-11(5-7-12)10-17-14(20)9-15-18-19-16(21-15)13-3-2-8-23-13/h2-8H,9-10H2,1H3,(H,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNAHNZSXWZBIBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)CNC(=O)CC2=NN=C(O2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the formation of the oxadiazole ring through the cyclization of a hydrazide with a carboxylic acid derivative. The thiophene ring is introduced via a coupling reaction, and the final acetamide group is added through an amidation reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with analogous molecules in terms of structural features , physicochemical properties , and biological activity .
Structural Analogues
Key Observations :
- Thiophene vs. substituted phenyl groups : Thiophene-containing compounds (e.g., ) exhibit enhanced π-π stacking interactions in biological targets compared to purely phenyl-substituted analogues (e.g., ).
- Methylsulfanyl vs. methoxy groups : The methylsulfanyl moiety in the target compound may improve lipophilicity and membrane permeability compared to methoxy derivatives (e.g., CDD-934506 in ).
Physicochemical Properties
Notes:
Biological Activity
N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The compound features a complex structure that includes:
- A methylsulfanyl group attached to a phenyl ring.
- An oxadiazole moiety which contributes to its biological activity.
- A thiophene ring that may enhance its pharmacological profile.
Structural Formula
Antioxidant Properties
Research indicates that compounds similar to this compound exhibit significant antioxidant activity. The presence of the oxadiazole and thiophene rings is believed to contribute to this effect by scavenging free radicals and reducing oxidative stress in cells .
Cholinesterase Inhibition
In vitro studies have shown that related compounds can inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurotransmitter breakdown. For example, compounds with similar structures have demonstrated IC50 values in the low micromolar range, indicating potential for treating neurodegenerative diseases like Alzheimer's .
Anticancer Activity
The oxadiazole scaffold is recognized for its anticancer properties. Studies have reported that derivatives of this compound can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. A notable study highlighted the effectiveness of oxadiazole derivatives against multicellular spheroids, which are more representative of in vivo tumor environments .
Antiviral Activity
Oxadiazoles have been identified as promising candidates for antiviral drug development. Research has shown that certain oxadiazole derivatives exhibit activity against hepatitis B virus (HBV), suggesting that this compound may possess similar antiviral properties .
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses include:
- Enzyme Inhibition : Compounds with similar scaffolds have been shown to bind to active sites of cholinesterases and other enzymes.
- Antioxidant Mechanism : The ability to donate electrons or hydrogen atoms contributes to its antioxidant capacity.
- Apoptotic Pathways : Induction of apoptosis in cancer cells may involve the mitochondrial pathway and activation of caspases.
Study 1: Neuroprotective Effects
A study focusing on the neuroprotective effects of related compounds demonstrated significant improvements in cognitive function in animal models treated with cholinesterase inhibitors derived from oxadiazoles. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in the brain .
Study 2: Anticancer Efficacy
Another investigation evaluated the anticancer efficacy of a series of oxadiazole derivatives against various cancer cell lines. Results showed that certain compounds led to a marked reduction in cell viability and induced apoptosis through mitochondrial dysfunction pathways .
Q & A
Q. What are the recommended synthetic routes for preparing N-{[4-(methylsulfanyl)phenyl]methyl}-2-[5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl]acetamide?
The compound can be synthesized via a multi-step approach:
- Step 1 : Prepare the 1,3,4-oxadiazole core by cyclizing thiophene-2-carboxylic acid hydrazide with a carbonyl derivative under dehydrating conditions (e.g., POCl₃ or H₂SO₄) .
- Step 2 : Functionalize the oxadiazole with a methylsulfanylbenzyl group via nucleophilic substitution or coupling reactions. and highlight the use of X-ray crystallography to confirm regioselectivity in analogous triazole systems, ensuring proper linkage .
- Step 3 : Introduce the acetamide moiety through amide coupling (e.g., EDC/HOBt or DCC) with the methylsulfanylbenzylamine intermediate. Purity is typically verified via HPLC (>95%) and NMR .
Q. How can researchers verify the structural integrity of this compound?
A combination of spectroscopic and crystallographic methods is critical:
- X-ray diffraction : Resolve the 3D structure to confirm bond lengths, angles, and stereochemistry, as demonstrated for related acetamide-triazole hybrids in .
- NMR and FTIR : Use ¹H/¹³C NMR to validate proton environments (e.g., methylsulfanyl CH₃ at ~δ 2.5 ppm) and FTIR to confirm amide C=O stretches (~1650–1700 cm⁻¹) .
- Mass spectrometry : High-resolution MS (HRMS) ensures molecular weight accuracy (±5 ppm error threshold) .
Q. What solvents and conditions optimize solubility for in vitro assays?
The compound’s solubility is influenced by its polar oxadiazole and lipophilic thiophene groups:
- Polar solvents : DMSO or DMF (1–10 mM stock solutions) are preferred for initial dissolution.
- Aqueous buffers : Use co-solvents like PEG-400 (<5% v/v) to enhance solubility in PBS or cell culture media. notes similar strategies for triazole-acetamide analogs in biological testing .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the biological relevance of this compound?
- Core modifications : Substitute the thiophene ring with other heterocycles (e.g., furan or pyridine) to assess electronic effects on target binding. demonstrates how furyl substitutions alter activity in triazole systems .
- Side-chain variations : Replace the methylsulfanyl group with ethylsulfonyl or halogenated analogs to study steric and electronic impacts. highlights the use of sulfonyl groups in enhancing metabolic stability .
- Assay selection : Pair in vitro enzyme inhibition assays (e.g., kinase or protease panels) with molecular docking to correlate structural features with activity .
Q. What strategies resolve discrepancies in biological activity data across different studies?
- Orthogonal assays : Validate results using complementary techniques (e.g., SPR for binding affinity vs. enzymatic assays for functional inhibition).
- Batch variability analysis : Ensure synthetic consistency via HPLC purity checks and elemental analysis. emphasizes reproducibility challenges in hydrazine-based syntheses .
- Control experiments : Include reference compounds (e.g., known inhibitors) to benchmark activity and identify false positives/negatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
